3-(Azetidin-3-ylmethyl)pyridine

Description

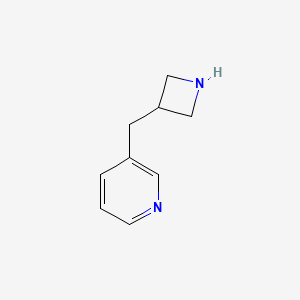

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

3-(azetidin-3-ylmethyl)pyridine |

InChI |

InChI=1S/C9H12N2/c1-2-8(5-10-3-1)4-9-6-11-7-9/h1-3,5,9,11H,4,6-7H2 |

InChI Key |

PFKVJSGXLZCQGI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)CC2=CN=CC=C2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 3 Azetidin 3 Ylmethyl Pyridine Derivatives

Systematic Modification of the Pyridine (B92270) Nucleus and its Impact on Activity

The pyridine ring of 3-(Azetidin-3-ylmethyl)pyridine is a critical pharmacophoric element, and its modification has profound effects on biological activity. The nitrogen atom within this aromatic system is a key interaction point, and its position and electronic environment are crucial for receptor binding.

Systematic alterations to the pyridine ring have demonstrated that both the electronic properties and steric bulk of substituents significantly influence activity. For instance, in a series of analogs designed to probe the α3β4 nAChR, replacing the pyridine ring with an electron-rich imidazole (B134444) resulted in a more than two-fold increase in potency. nih.gov Conversely, substitution with an electron-rich benzofuran (B130515) led to a four-fold decrease in potency, highlighting the specific requirement for a nitrogen atom within the aromatic system. nih.gov

The substitution pattern on the pyridine ring itself has also been a focus of investigation. In the context of antitubercular agents, replacing a quinoline (B57606) ring with a 2-methoxypyridine (B126380) core and introducing aryl substituents at the C5-position yielded potent compounds. nih.gov Generally, mono-substituted aryl rings were favored over di-substituted ones, with a 4-fluorophenyl derivative showing the highest activity. nih.gov This indicates that specific substitution patterns can enhance potency, likely by optimizing interactions within the binding pocket.

Moreover, the pyridine ring can be replaced by bioisosteres to modulate physicochemical properties. For example, replacing a central benzene (B151609) ring with a pyridine ring in cabozantinib (B823) analogues led to a significant increase in c-Met inhibitory activity. nih.gov This underscores the pyridine ring's ability to act as a crucial hydrogen bond acceptor and its favorable influence on the conformational ensemble required for binding.

| Modification | Resulting Moiety | Impact on Potency | Reference |

| Replacement of Quinoline | Imidazole | >2-fold increase | nih.gov |

| Replacement of Quinoline | Benzofuran | >4-fold decrease | nih.gov |

| Addition of Chlorine | Chlorinated Pyridine | Marginal change | nih.gov |

| Replacement of Quinoline | 2-Methoxypyridine with 4-fluorophenyl at C5 | High activity | nih.gov |

| Bioisosteric Replacement | Pyridine instead of Benzene | Significant increase | nih.gov |

Systematic Modification of the Azetidine (B1206935) Ring and its Impact on Activity

The azetidine ring, a four-membered saturated heterocycle, is another key component of this compound that has been extensively studied to understand its role in ligand-receptor interactions. Modifications to this ring, including substitution and ring-opening, have provided valuable insights into the SAR of this class of compounds.

The size and nature of the substituent on the azetidine nitrogen can also dictate selectivity for different nAChR subtypes. Studies have shown that while a methyl group is often optimal, larger or more polar substituents can either decrease affinity or alter the selectivity profile. This suggests that the binding pocket around the azetidine ring has specific steric and electronic requirements.

Furthermore, the azetidine ring itself can be part of a larger, more complex scaffold. The synthesis of azetidine amino acid derivatives has been explored, where the azetidine ring is incorporated into a larger molecular framework. mdpi.com For instance, (azetidin-3-yl)acetic acid has been investigated as a structural analog of GABA. mdpi.com These studies highlight the versatility of the azetidine moiety as a building block in medicinal chemistry.

In some cases, the azetidine ring is crucial for maintaining a specific conformation required for biological activity. The constrained nature of the four-membered ring helps to orient the pyridine ring and other substituents in a defined spatial arrangement, which can be optimal for binding to the target receptor.

| Modification | Observation | Target | Reference |

| 5-N-methyl substituent | Critical for potent agonist activity | α7 nAChR | nih.gov |

| Incorporation into larger scaffolds | Creates structural analogs of neurotransmitters | GABA receptors | mdpi.com |

| Methyl on 3-amino azetidine | Uniquely potent, effect amplified | Not specified | blumberginstitute.org |

Exploration of Substituents at the Methylene (B1212753) Bridge Linking Azetidine and Pyridine

The methylene bridge connecting the azetidine and pyridine rings in this compound plays a crucial role in determining the relative orientation of these two key pharmacophoric elements. While seemingly a simple linker, modifications to this bridge have revealed its importance in fine-tuning the conformational properties and, consequently, the biological activity of the molecule.

Introducing substituents on the methylene bridge can significantly impact the molecule's rotational freedom and preferred conformation. This, in turn, affects how the pyridine and azetidine moieties are presented to the binding site of a receptor. For example, the addition of a methyl group to the methylene bridge could introduce steric hindrance that favors a particular torsional angle between the two rings, potentially leading to enhanced or diminished activity depending on the receptor's requirements.

Although direct SAR studies focusing solely on a wide range of substituents at this specific methylene bridge in this compound are not extensively detailed in the provided search results, the principles of medicinal chemistry suggest that its modification would be a key strategy in lead optimization. The length of the linker is also a critical parameter. Increasing or decreasing the number of methylene units would alter the distance between the pyridine and azetidine nitrogens, a critical factor for interaction with many receptors, particularly ion channels like nAChRs.

In a broader context of related structures, the linker between aromatic and basic amine moieties is a common site for modification. For instance, in the development of tilorone-derived α7 nAChR agonists, the nature of the sidechains connecting the core to basic amines was found to be essential for potent activity. nih.gov This highlights the general importance of the linker in positioning key functional groups for optimal receptor interaction.

Conformational Analysis and its Correlation with SAR

The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its biological activity. For this compound and its derivatives, conformational analysis has been instrumental in understanding their SAR, particularly in the context of their interaction with nAChRs.

The relative orientation of the pyridine and azetidine rings, dictated by the torsion angles around the connecting bonds, significantly influences how the molecule fits into a binding pocket. X-ray crystallography and computational modeling are powerful tools used to determine the preferred conformations of these molecules. For example, the X-ray crystal structure of a quinoline-containing analog of this compound indicated that the quinoline B-ring is located near a methyl group, which may restrict rotation around the C4-C9 bond. nih.gov This restricted rotation could be a key factor influencing its activity.

Computational docking studies have also provided valuable insights. In the case of cabozantinib bioisosteres, a ligand-based docking study suggested that a pyridine-containing analog included the preferred conformation for binding to c-Met in its conformational ensemble, whereas a trimethylpyridine-containing analog did not, explaining their vastly different inhibitory activities. nih.gov This demonstrates that even subtle changes to the chemical structure can have a profound impact on the accessible conformations and, therefore, the biological activity.

Furthermore, the development of conformationally rigid analogs is a common strategy to probe the bioactive conformation. By synthesizing molecules where the rotational freedom is constrained, researchers can deduce the optimal spatial arrangement of pharmacophoric groups for receptor binding. For instance, the use of bicyclic systems, such as 2,5-diazabicyclo[2.2.1]heptanes, as rigid scaffolds has been successful in developing potent nAChR ligands. nih.gov The fixed orientation of the nitrogen atoms and the aromatic ring in these rigid molecules provides a clear picture of the geometric requirements of the receptor's binding site.

Scaffold Morphing Approaches in Derivatization of Azetidinylpyridine Motifs

Scaffold morphing, or scaffold hopping, is a powerful strategy in drug discovery that involves modifying the core structure of a molecule to identify novel, patentable chemotypes with improved properties. In the context of this compound derivatives, this approach has led to the discovery of new classes of compounds with interesting biological activities.

One common scaffold morphing strategy is bioisosteric replacement, where a functional group or a molecular fragment is replaced with another that has similar steric and electronic properties. For example, the pyridine ring in this compound can be replaced with other heteroaromatic rings to explore new chemical space and potentially improve properties like metabolic stability or selectivity. Research has shown that replacing the benzene ring in some compounds with a pyridine ring can significantly enhance biological activity. nih.govnih.gov

Another approach involves more significant alterations to the core scaffold. For instance, 3-azabicyclo[3.1.1]heptanes have been explored as saturated bioisosteres of pyridines. chemrxiv.org Crystallographic analysis revealed a high degree of similarity between the 3-azabicyclo[3.1.1]heptane core and the pyridine ring. chemrxiv.org When this scaffold was incorporated into the drug Rupatadine in place of the pyridine ring, it led to a dramatic improvement in solubility, metabolic stability, and a decrease in lipophilicity. chemrxiv.org This demonstrates that moving from a flat, aromatic system to a three-dimensional, saturated scaffold can be a highly effective strategy for improving drug-like properties.

The synthesis of novel heterocyclic amino acid derivatives containing azetidine and oxetane (B1205548) rings also represents a form of scaffold morphing. mdpi.com By incorporating the azetidinyl motif into more complex, polycyclic systems, researchers can create molecules with unique three-dimensional shapes and functionalities, potentially leading to interactions with new biological targets or improved activity at existing ones.

| Original Scaffold/Moiety | Morphed Scaffold/Moiety | Outcome | Reference |

| Benzene Ring | Pyridine Ring | Significant increase in c-Met inhibitory activity | nih.gov |

| Pyridine Ring | 3-Azabicyclo[3.1.1]heptane | Improved solubility, metabolic stability, and lipophilicity | chemrxiv.org |

| Azetidine | Azetidine-containing amino acid derivatives | Creation of novel building blocks for drug discovery | mdpi.com |

Mechanistic Investigations and Molecular Recognition of 3 Azetidin 3 Ylmethyl Pyridine Analogues

Identification of Pharmacological Targets for Azetidinylpyridine Derivatives

Azetidinylpyridine derivatives have been identified as interacting with a diverse array of pharmacological targets, indicating a broad spectrum of potential therapeutic applications. The pyridin-3-ylmethyl moiety, a core component of the title compound, is considered an important pharmacophore for the development of novel inhibitors for targets like Cyclin-Dependent Kinase 2 (CDK2). nih.gov

Key pharmacological targets identified for azetidine (B1206935) and pyridine (B92270) analogues include:

Neurotransmitter Transporters: Certain azetidine derivatives act as potent inhibitors of GABA uptake, specifically targeting the GAT-1 and GAT-3 transporters, which are crucial for regulating neurotransmission. sigmaaldrich.com

Enzymes in Cancer Progression: Analogues have shown inhibitory activity against several enzymes implicated in cancer. These include CDK2, which is involved in cell cycle regulation, and human tissue nonspecific alkaline phosphatase (h-TNAP), a target in certain cancers. nih.govmdpi.com Azetidin-2-one (B1220530) derivatives have been found to inhibit the epidermal growth factor receptor (EGFR) and interfere with tubulin polymerization, a mechanism shared with established anticancer agents. nih.govnih.govrsc.orgresearchgate.net

Antimicrobial Targets: In the realm of infectious diseases, azetidine derivatives have demonstrated potent bactericidal activity against Mycobacterium tuberculosis. acs.org The mechanism involves the inhibition of mycolic acid assembly, a critical component of the mycobacterial cell envelope. acs.org Other related compounds are thought to act via deazaflavin-dependent nitroreductase. mdpi.com

The wide range of biological activities reported for pyridine derivatives—including antituberculosis, antitumor, and antiviral effects—suggests that this structural class can interact with numerous other biological targets. nih.gov

In Vitro Biological Evaluation Methodologies for Target Interaction Profiling

A variety of in vitro methodologies are employed to evaluate the biological activity of azetidinylpyridine analogues and to profile their interactions with specific targets. These assays are crucial for quantifying potency, elucidating mechanisms of action, and establishing structure-activity relationships.

Commonly used evaluation techniques include:

Cell-Based Assays: Cytotoxicity and anti-proliferative activity are frequently assessed using cancer cell lines such as SiHa, B16F10, SW48, HeLa, and MCF-7. mdpi.comnih.govrsc.org The MTT cell viability assay is a standard method for this purpose. mdpi.com For antibacterial evaluation, the minimum inhibitory concentration (MIC) is determined using standard serial dilution methods against various bacterial strains. nih.gov

Mechanistic Assays: To understand how these compounds exert their effects, specific assays are used. These include caspase-3 assays to detect apoptosis (programmed cell death), DNA microarrays to analyze changes in gene expression, and assays to measure reactive oxygen species (ROS) production and mitochondrial dysfunction. mdpi.comnih.govnih.gov

Target-Specific Assays: Direct interaction with a pharmacological target is confirmed through specific biochemical assays. Examples include in vitro tubulin polymerization inhibition assays, dephosphorylation assays for kinase targets like KIT, and IgE-dependent histamine (B1213489) secretion assays. rsc.orgnih.gov The potency of interaction is often quantified by determining the half-maximal inhibitory concentration (IC50). sigmaaldrich.com

Proteomic Approaches: Advanced methods like chemical proteomic profiling combined with drug competition experiments are used to identify the full spectrum of protein targets a compound interacts with within a cell lysate. nih.gov

These methodologies provide detailed insights into the biological effects of azetidinylpyridine derivatives, as illustrated in the table below.

| Evaluation Method | Purpose | Example Application | Reference |

| MTT Assay | Measures cell metabolic activity to determine cytotoxicity/viability. | Evaluating cytotoxicity of dihydropyridine (B1217469) analogs against HeLa and MCF-7 cancer cell lines. | mdpi.com |

| Minimum Inhibitory Concentration (MIC) | Determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. | Assessing antibacterial activity of 3-(pyridine-3-yl)-2-oxazolidinone derivatives. | nih.gov |

| Caspase-3 Assay | Detects the activation of caspase-3, a key effector in apoptosis. | Demonstrating that azetidin-2-one derivatives induce apoptosis in B16F10 cells. nih.govnih.gov | nih.govnih.gov |

| Tubulin Polymerization Assay | Measures the ability of a compound to inhibit the formation of microtubules from tubulin. | Identifying 3-amino-2-azetidinone derivatives as tubulin polymerization inhibitors. | rsc.org |

| Chemical Proteomics | Identifies the protein targets of a drug in a complex biological sample. | Profiling the interaction of midostaurin (B1676583) and its metabolites with kinases in mast cells. | nih.gov |

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in the study of azetidinylpyridine analogues, accelerating the process of drug discovery and development. rsc.orgnih.gov These in silico methods allow for the prediction of molecular interactions, the rationalization of biological activity, and the design of new, more potent compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov This method is widely used to understand the binding mechanisms of azetidinylpyridine analogues at a molecular level.

For instance, docking studies have been instrumental in:

Visualizing the binding mode of imidazo[4,5-c]pyridine derivatives within the active site of CDK2, revealing key interactions responsible for potent inhibition. nih.gov

Proposing a binding mechanism for azetidin-2-one derivatives at the erlotinib (B232) binding site of the epidermal growth factor receptor (EGFR). researchgate.net

Selecting promising 3-amino-2-azetidinone derivatives as analogues of the natural product combretastatin (B1194345) A4 by predicting their fit in the colchicine (B1669291) binding site of tubulin. rsc.org

Investigating the interactions between thiazolo[3,2-a]pyridine derivatives and the enzyme α-amylase, a target for diabetes. plos.orgnih.gov

These simulations provide crucial insights into the specific amino acid residues involved in binding, guiding the rational design of new derivatives with improved affinity and selectivity. nih.govarxiv.orgarxiv.orgmdpi.com

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing insights into the conformational changes and the thermodynamic properties of the binding process. researchgate.net

MD simulations, often running for nanoseconds, have been used to:

Confirm the stability of docked poses and analyze the persistence of key interactions. plos.orgnih.gov

Evaluate the root-mean-square deviation (RMSD) of the protein and ligand, where lower and stable values indicate a stable binding complex. researchgate.netnih.gov

Analyze the root-mean-square fluctuation (RMSF) of individual amino acid residues to identify which parts of the protein are most affected by ligand binding. researchgate.netnih.gov

These simulations are critical for validating docking results and ensuring that the predicted binding mode is stable and energetically favorable under more realistic, dynamic conditions. researchgate.netplos.orgnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.meijnrd.org The fundamental principle is that the biological activity of a molecule is determined by its structural features. fiveable.me

QSAR models are built by calculating molecular descriptors (numerical representations of a molecule's physicochemical properties) and using statistical methods to correlate them with experimental activity. nih.govnih.gov For pyridine and azetidine derivatives, QSAR studies have successfully:

Developed predictive models for the anti-tubercular activity of thiazolidine-4-ones, identifying that descriptors related to polarizability, electronegativity, and surface area are positively correlated with activity. nih.gov

Shown a significant correlation between the H+/K+-ATPase inhibitory activity of imidazo[1,2-a]pyridine (B132010) derivatives and descriptors such as Global Topological Charge Indices (GTCI) and the hydrophobicity constant (π). nih.gov

Created models for the anti-diabetic activity of N-arylsulfonyl-N-2-pyridinyl-piperazines using methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). wu.ac.thresearchgate.net

These models not only help in understanding the structural requirements for activity but also allow for the prediction of the biological activity of new, yet-to-be-synthesized compounds. nih.govwu.ac.thresearchgate.netresearchgate.net

| QSAR Study | Compound Class | Key Descriptors | Predicted Activity | Reference |

| Paliwal et al. (2023) | N-arylsulfonyl-N-2-pyridinyl-piperazines | Various 2D and 3D descriptors | Anti-diabetic (GK-GKRP inhibition) | wu.ac.thresearchgate.net |

| Roy et al. (2013) | Imidazo[1,2-a]pyridine derivatives | Global Topological Charge Indices (GTCI), Hydrophobicity (π) | Acid pump antagonism | nih.gov |

| Kumar et al. (2023) | Thiazolidine 4-one derivatives | MLFER_S, GATSe2, Shal, EstateVSA 6 | Anti-tubercular | nih.gov |

Identifying the specific molecular target of a bioactive compound is a critical but challenging step in drug discovery. nih.gov In silico target prediction methodologies leverage large biological and chemical databases to predict the most likely protein targets for a given small molecule. researchgate.net

These approaches can be broadly categorized:

Ligand-Based Methods: These methods, such as those using the Prediction of Activity Spectra for Substances (PASS) software or the SwissTargetPrediction server, compare the query molecule to a database of compounds with known biological activities. researchgate.netresearchgate.net Targets are predicted based on the principle that structurally similar molecules are likely to have similar targets.

Chemogenomics Approaches: These methods systematically analyze interactions across both chemical space and the protein target space. nih.gov They can predict targets even for compounds with no close structural analogues by considering interactions across entire protein families. nih.gov

Machine Learning and AI: Modern approaches utilize machine learning algorithms and artificial intelligence to build predictive models. nih.govnih.gov For example, the TargIDe workflow uses a combination of classification models to predict protein targets for molecules that inhibit Pseudomonas aeruginosa biofilm formation. nih.gov Other methods use gene-disease association data to prioritize potential drug targets, which can significantly reduce failure rates in later stages of drug development. nih.gov

These computational strategies are invaluable for generating hypotheses about a compound's mechanism of action, identifying potential off-target effects, and finding new therapeutic uses for existing molecules. rsc.orgresearchgate.netnih.govnih.gov

Advanced Analytical Characterization Techniques for 3 Azetidin 3 Ylmethyl Pyridine

X-ray Crystallography for Absolute Configuration and Conformation Determination

While spectroscopic methods elucidate the structure in solution or gas phase, X-ray crystallography provides the definitive, solid-state structure of a molecule, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.

This technique requires growing a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern yields a detailed electron density map from which the exact position of each atom can be determined.

If a single crystal of 3-(Azetidin-3-ylmethyl)pyridine were analyzed, this technique would provide:

Unambiguous Confirmation: Absolute proof of the connectivity between the pyridine (B92270), methylene (B1212753), and azetidine (B1206935) moieties.

Precise Bond Lengths and Angles: Highly accurate measurements for all C-C, C-N, and C-H bonds.

Molecular Conformation: The preferred three-dimensional shape of the molecule in the solid state, including the puckering of the azetidine ring and the rotational angle between the two ring systems.

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. Different polymorphs of the same compound are chemically identical but can have different physical properties, such as melting point, solubility, and stability. In the context of pharmaceutical compounds, controlling polymorphism is critical.

Powder X-ray Diffraction (PXRD) is the primary technique used to study and identify polymorphs. Instead of a single crystal, a fine powder of the material is used. Each polymorphic form will produce a unique diffraction pattern, acting as a fingerprint for that specific crystal structure. For azetidinylpyridine derivatives that may be developed as crystalline solids, PXRD would be essential to:

Identify the presence of different polymorphic forms.

Monitor for polymorphic transitions during manufacturing and storage.

Ensure the consistent production of a desired polymorph.

Applications of 3 Azetidin 3 Ylmethyl Pyridine As a Building Block in Organic Synthesis

Synthesis of Complex Heterocyclic Systems Utilizing 3-(Azetidin-3-ylmethyl)pyridine

The strategic placement of a reactive azetidine (B1206935) ring and a pyridine (B92270) unit in this compound makes it a valuable precursor for the synthesis of novel and complex heterocyclic systems. The inherent ring strain of the azetidine moiety provides a driving force for ring-opening reactions, which can be exploited to construct larger, more elaborate fused and spirocyclic frameworks.

While specific examples detailing the use of this compound in the synthesis of complex heterocyclic systems are not extensively documented in publicly available literature, the reactivity of the azetidine ring is well-established. nih.govresearchgate.net Nucleophilic attack on the azetidine carbons or activation of the nitrogen atom can lead to predictable ring-opening, allowing for the introduction of various functional groups and the formation of new carbocyclic and heterocyclic rings. For instance, intramolecular cyclization reactions of appropriately substituted aziridines, a related class of strained heterocycles, with π-nucleophiles have been shown to produce a variety of nitrogen-containing core structures. researchgate.net

Multicomponent reactions (MCRs) represent another powerful strategy for the rapid assembly of complex molecules from simple starting materials. researchgate.netscirp.orgwhiterose.ac.uksemanticscholar.org The pyridine nitrogen in this compound can act as a nucleophile or a basic catalyst in such reactions, while the azetidine ring can participate in subsequent transformations. Although specific MCRs involving this compound are not yet widely reported, the potential for its use in the synthesis of polysubstituted pyridines and other fused systems is significant. whiterose.ac.uknih.gov

Incorporation into Peptidomimetics and Non-Natural Amino Acid Analogues

The development of peptidomimetics, molecules that mimic the structure and function of peptides, is a crucial area of drug discovery. The incorporation of constrained scaffolds, such as the azetidine ring, can impart desirable properties like increased metabolic stability and enhanced binding affinity. The this compound scaffold is a promising candidate for the synthesis of novel peptidomimetics and non-natural amino acid analogues.

The alkylation of the azetidine nitrogen allows for the introduction of various side chains, mimicking the diversity of natural amino acids. N-alkylation of amino acids is a known strategy to introduce conformational constraints and improve pharmacokinetic properties. nih.gov The resulting secondary amine within the azetidine ring can then be coupled to other amino acids or peptide fragments to build larger peptidomimetic structures.

Furthermore, functionalization at the C4- or C5-position of Boc-1,3-oxazinanes, which are precursors to β-amino acids, has been demonstrated to be a viable route to enantioenriched β2- and β3-amino acids. nih.gov This highlights the potential of using substituted small rings to create building blocks for peptidomimetics. While direct examples utilizing this compound are not prevalent, the principles of incorporating strained heterocycles into peptide backbones are well-established. The synthesis of piperidine-based inhibitors of aspartic peptidases from peptide-derived precursors further underscores the potential of heterocyclic scaffolds in peptidomimetic design. nih.gov

Use in Metal-Catalyzed Reactions and Asymmetric Catalysis as a Chiral Ligand Precursor

When prepared in an enantiomerically pure form, this compound can serve as a precursor to chiral ligands for asymmetric catalysis. The synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine demonstrates a viable route to chiral azetidine derivatives that can be further elaborated into ligands. rsc.org The rigidity of the azetidine ring can impart a well-defined chiral environment around the metal center, leading to high levels of stereocontrol in catalytic transformations.

The development of chiral N,P ligands derived from pyridine and quinoline (B57606) has shown promise in asymmetric catalysis. researchgate.net By analogy, functionalization of the azetidine nitrogen of this compound with a phosphine-containing moiety could lead to a new class of chiral P,N ligands. Such ligands could find application in a variety of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and cycloadditions.

While specific data tables for reactions utilizing this compound are not available due to the limited specific literature, the following table illustrates the types of data that would be relevant for evaluating its use as a chiral ligand precursor in a hypothetical asymmetric reaction.

| Entry | Catalyst Loading (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

| 1 | 1 | (S)-Ligand A | Toluene | 25 | 24 | 95 | 90 |

| 2 | 1 | (R)-Ligand A | Toluene | 25 | 24 | 94 | 88 |

| 3 | 0.5 | (S)-Ligand A | DCM | 0 | 48 | 88 | 92 |

| 4 | 1 | (S)-Ligand B | THF | 25 | 24 | 75 | 60 |

This table is a hypothetical representation.

Future Research Directions and Perspectives for 3 Azetidin 3 Ylmethyl Pyridine

Expansion of Chemical Space through Diverse Synthetic Strategies

Future efforts in the study of 3-(azetidin-3-ylmethyl)pyridine will heavily rely on the development of innovative and efficient synthetic methodologies to expand its chemical space. The creation of diverse libraries of analogues is crucial for comprehensive structure-activity relationship (SAR) studies.

Key strategies for diversification include:

Functionalization of the Azetidine (B1206935) Ring: The azetidine nitrogen offers a prime site for modification. Future synthetic work could focus on introducing a wide range of substituents, including alkyl, aryl, acyl, and heterocyclic groups, to probe their influence on target binding and pharmacokinetic properties.

Substitution on the Pyridine (B92270) Ring: The pyridine ring can be substituted at various positions to modulate electronic properties, solubility, and metabolic stability. For instance, the introduction of fluorine atoms can enhance bioactivity. nih.gov

Stereoselective Synthesis: Developing synthetic routes that allow for the controlled synthesis of specific stereoisomers of substituted this compound derivatives is essential, as different stereoisomers can exhibit distinct pharmacological profiles.

Novel Cyclization Strategies: Research into new methods for constructing the core azetidine-pyridine scaffold, such as ruthenium-catalyzed cycloisomerization of 3-azadienynes, could provide more efficient access to a wider range of derivatives. organic-chemistry.org

A recent patent highlights a process for creating both new and existing 3-amino-azetidine derivatives, which serve as precursors to many biologically active compounds. google.com These methods can be adapted to produce a variety of this compound analogues.

A summary of potential synthetic modifications is presented in the table below.

| Modification Site | Potential Substituents | Desired Outcome |

| Azetidine Nitrogen | Alkyl, Aryl, Acyl, Heterocycles | Modulate target binding, improve pharmacokinetics |

| Pyridine Ring | Halogens (e.g., Fluorine), Alkoxy, Amino groups | Enhance bioactivity, improve solubility and metabolic stability |

| Methylene (B1212753) Linker | Alkyl or other functional groups | Investigate the impact of linker length and rigidity on activity |

Integration of Advanced Computational and Experimental Methodologies for Targeted Design

The integration of computational modeling with experimental synthesis and testing is a powerful strategy for accelerating the drug discovery process. For this compound, this approach can guide the design of new analogues with improved potency and selectivity.

Future research should leverage:

Molecular Docking: Docking studies can predict the binding modes of this compound derivatives within the active sites of various biological targets. This can help prioritize which compounds to synthesize and test. For example, docking has been used to predict the interaction of similar pyridine-containing compounds with bacterial ribosomes. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity. These models can then be used to predict the activity of virtual compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the stability of binding interactions over time.

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, allowing for the early identification of candidates with favorable drug-like properties. nih.gov

An example of predicted binding interactions for a related pyridine derivative is shown in the table below.

| Compound | Predicted Binding Energy (kcal/mol) | Predicted Dissociation Constant (Ki) | Interacting Residues |

| 21b | -8.5 | 0.5 µM | U2538, G2539, U2540, C2846 |

| 21f | -8.2 | 0.8 µM | Not specified |

| Data derived from studies on similar pyridine-containing compounds. nih.gov |

Exploration of Novel Pharmacological Targets and Mechanism-Based Research

While this compound and its analogues are known to interact with certain receptors, a comprehensive exploration of their pharmacological profile is warranted. Future research should aim to identify and validate novel biological targets.

Areas for exploration include:

Broad Target Screening: Screening libraries of this compound derivatives against a wide range of receptors, enzymes, and ion channels could uncover unexpected biological activities.

Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies are crucial to understand how they exert their effects at the molecular level. This could involve techniques like transcriptomics (RNA-seq) to observe changes in gene expression upon treatment. acs.org

Therapeutic Area Expansion: Based on the identified targets and mechanisms, the potential therapeutic applications of these compounds could be expanded beyond their initial scope. For instance, azetidine derivatives have been investigated as triple reuptake inhibitors for depression and as antibacterial agents targeting cell wall biosynthesis in Mycobacterium tuberculosis. acs.orgnih.gov

A study on azetidine derivatives against Mycobacterium tuberculosis revealed that they inhibit mycolic acid biosynthesis, a different mechanism from existing drugs, suggesting the potential for new therapeutic strategies. acs.org

Development of High-Throughput Screening Compatible Derivatives for Biological Applications

To facilitate the rapid biological evaluation of large numbers of this compound analogues, the development of derivatives suitable for high-throughput screening (HTS) is essential.

This involves:

Synthesis of HTS Libraries: Creating large, diverse libraries of compounds based on the this compound scaffold.

Development of Chemical Probes: Synthesizing derivatives with reporter tags, such as fluorescent labels or biotin, to enable their use in various binding and functional assays.

Photoaffinity Labeling: Designing photoactivatable derivatives that can form a covalent bond with their biological target upon UV irradiation. This is a powerful tool for target identification and validation.

Droplet Microfluidics: Utilizing technologies like droplet microfluidics to create miniaturized microenvironments for HTS of compounds against cell models, which has been shown to be effective for testing anticancer therapeutics. nih.gov

The development of such tools will be instrumental in advancing our understanding of the biology of this compound and accelerating the discovery of new drug candidates.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., azetidine CH groups at δ 3.2–3.8 ppm) and confirm substitution patterns on the pyridine ring .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHN for the base structure) and detects isotopic patterns for halogenated derivatives .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies (IR) and optimize geometry for docking studies .

What strategies optimize substitution reactions at the azetidine moiety to enhance bioactivity?

Q. Advanced Research Focus

- Nucleophilic Substitution : Replace the sulfonyl group with amines or thiols using KCO as a base. For example, substituting with piperazine improves solubility and target affinity in neurological studies .

- Cross-Coupling : Palladium-catalyzed reactions with boronic acids introduce aryl groups, enhancing π-π stacking in enzyme binding pockets. Yields improve with microwave-assisted synthesis (20% faster) .

- Challenges : Steric hindrance from the azetidine ring may require bulky ligands (e.g., XPhos) to accelerate coupling .

How do structural variations in azetidine-pyridine derivatives affect biological activity?

Advanced Research Focus

Comparative studies highlight:

| Compound | Structural Feature | Bioactivity (IC) | Target |

|---|---|---|---|

| 3-(Azetidin-3-yl)pyridine | Direct azetidine-pyridine linkage | 1.2 µM | Kinase inhibitors |

| This compound | Methyl spacer | 0.8 µM | Improved CNS penetration |

| Sulfonamide derivatives | Sulfonyl group | 5.5 µM | Reduced cytotoxicity |

The methyl spacer in this compound enhances conformational flexibility, improving binding to G-protein-coupled receptors .

What computational approaches predict reactivity and regioselectivity in azetidine-pyridine systems?

Q. Advanced Research Focus

- Reactivity : Fukui function analysis identifies nucleophilic sites (e.g., pyridine N-atom) prone to electrophilic attacks .

- Regioselectivity : Molecular electrostatic potential (MEP) maps predict preferential substitution at the azetidine C3 position due to lower electron density .

- Docking Studies : AutoDock Vina simulates interactions with biological targets (e.g., serotonin receptors), guiding rational design of high-affinity analogs .

How to resolve contradictions in reported biological activity data for azetidine-pyridine derivatives?

Advanced Research Focus

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation time) to minimize discrepancies. For example, HEK293 vs. CHO cells may show 2-fold differences in IC .

- Metabolic Stability : Use liver microsome assays to compare degradation rates. Derivatives with electron-withdrawing groups (e.g., -CF) exhibit longer half-lives .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to quantify variability across studies .

What methodologies address stability challenges during synthesis and storage?

Q. Methodological Focus

- Light Sensitivity : Store compounds in amber vials under nitrogen to prevent photooxidation of the azetidine ring .

- Hydrolysis : Avoid aqueous conditions for sulfonamide derivatives; use anhydrous solvents (e.g., THF) during synthesis .

- Thermal Degradation : Optimize reaction temperatures (e.g., <100°C) and use stabilizers like BHT for long-term storage .

How to design SAR studies for azetidine-pyridine derivatives using statistical tools?

Q. Data Analysis Focus

- QSAR Models : Use ML algorithms (e.g., random forest) to correlate descriptors (logP, polar surface area) with activity. For example, logP >2.5 correlates with blood-brain barrier penetration .

- Cluster Analysis : Group derivatives by substituent patterns (e.g., halogen vs. alkyl) to identify activity trends .

- Validation : Apply leave-one-out cross-validation (LOOCV) to ensure model robustness (R >0.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.